molecular formula C18H14BrClN2O4 B5915259 (5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione

(5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione

Cat. No.: B5915259
M. Wt: 437.7 g/mol
InChI Key: ARNALUZJZHHPGO-MKMNVTDBSA-N
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Description

(5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Properties

IUPAC Name

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O4/c1-25-15-7-10(13(19)9-16(15)26-2)6-14-17(23)22(18(24)21-14)12-5-3-4-11(20)8-12/h3-9H,1-2H3,(H,21,24)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNALUZJZHHPGO-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione typically involves the condensation of 2-bromo-4,5-dimethoxybenzaldehyde with 3-(3-chlorophenyl)imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structure-activity relationship (SAR) can be studied to optimize its pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-phenylimidazolidine-2,4-dione
  • (5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione
  • (5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(4-methylphenyl)imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the dimethoxybenzylidene moiety, may confer unique properties compared to other similar compounds.

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